4,4'-Dichloroazoxybenzene

Description

The exact mass of the compound 4,4'-Dichloroazoxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166795. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Dichloroazoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dichloroazoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

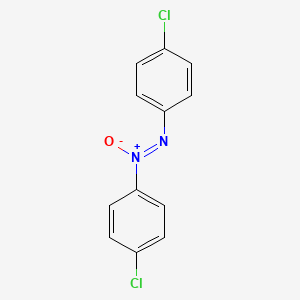

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(4-chlorophenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAZIJPSESMWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073210 | |

| Record name | 4,4'-Dichloroazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | 4,4'-Dichloroazoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

614-26-6, 21650-66-8, 71297-93-3 | |

| Record name | 4,4'-Dichloroazoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dichloroazoxybenzene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dichloroazoxybenzene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071297933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DICHLOROAZOXYBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dichloroazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazene, bis(4-chlorophenyl)-, 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DICHLOROAZOXYBENZENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAV0B510XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DICHLOROAZOXYBENZENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH8662LY1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DICHLOROAZOXYBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4,4'-Dichloroazoxybenzene chemical structure and properties

An In-Depth Technical Guide to 4,4'-Dichloroazoxybenzene: Structure, Properties, and Toxicological Significance

Introduction

4,4'-Dichloroazoxybenzene is a chlorinated aromatic compound of significant interest to researchers in toxicology, environmental science, and drug development. While not a commercial product itself, it emerges as a critical metabolite from the microbial degradation of certain chloroaniline-based herbicides and as an impurity in various industrial chemical syntheses.[1][2] Its structural similarity to other known toxic and carcinogenic compounds, such as chlorinated dioxins and azo dyes, necessitates a thorough understanding of its chemical behavior and biological impact. This guide provides a comprehensive technical overview of 4,4'-dichloroazoxybenzene, consolidating available data on its chemical structure, physicochemical properties, synthesis, and toxicological profile to support advanced research and risk assessment.

Chemical Structure and Identification

4,4'-Dichloroazoxybenzene is characterized by two 4-chlorophenyl rings linked by an azoxy functional group (-N=N⁺-O⁻). This central linkage is key to its chemical reactivity and biological activity.

-

IUPAC Name: (4-chlorophenyl)-(4-chlorophenyl)imino-oxidoazanium[2]

-

Molecular Formula: C₁₂H₈Cl₂N₂O[2]

-

CAS Number: 614-26-6[2]

-

Synonyms: p,p'-Dichloroazoxybenzene, DCAOB, Diazene, bis(4-chlorophenyl)-, 1-oxide[2]

Caption: 2D structure of 4,4'-Dichloroazoxybenzene.

Physicochemical Properties

Precise experimental data for 4,4'-dichloroazoxybenzene is limited. The following table includes computed values for the target compound and experimental data for the closely related analogue, 4,4'-dichloroazobenzene, which lacks the oxygen atom on the azoxy bridge. This analogue serves as a useful proxy for estimating environmental fate and transport properties.

| Property | Value (4,4'-Dichloroazoxybenzene) | Value (4,4'-Dichloroazobenzene Analogue) | Source |

| Molecular Weight | 267.11 g/mol | 251.11 g/mol | [1][2] |

| Physical State | Solid (predicted) | Crystalline Solid | [1] |

| Melting Point | Data not available | 189 °C | [1] |

| Boiling Point | Data not available | Data not available | |

| Water Solubility | Very low (predicted) | Insoluble | |

| LogP (Octanol/Water) | 4.4 (Computed) | 5.4 (Estimated) | [1][2] |

| Vapor Pressure | Data not available | 6.6 x 10⁻⁵ mm Hg at 25°C (Estimated) | [1] |

| Henry's Law Constant | Data not available | 8.1 x 10⁻⁶ atm·m³/mol (Estimated) | [1] |

The high LogP value suggests a strong tendency to partition into organic matrices and lipids, indicating a potential for bioaccumulation.[2] Its predicted low water solubility and the low estimated vapor pressure of its analogue suggest it will be persistent in soil and sediment.[1]

Synthesis and Environmental Formation

4,4'-Dichloroazoxybenzene is not produced commercially. Its presence in the environment is primarily due to the transformation of other chemical compounds.

Microbial Oxidation of 4-Chloroaniline

The principal formation pathway is the microbial oxidation of 4-chloroaniline, a precursor in the synthesis of various herbicides and dyes.[1] Soil fungi, such as Fusarium oxysporum, and green algae are capable of metabolizing 4-chloroaniline, leading to the formation of both 4,4'-dichloroazoxybenzene and its reduced counterpart, 4,4'-dichloroazobenzene.[2]

Caption: Formation of DCAOB from 4-Chloroaniline.

Proposed Laboratory Synthesis

While no dedicated synthesis protocol is widely published, a plausible route involves the controlled reduction of 4-chloronitrobenzene. Methods for synthesizing azoxybenzenes often rely on the reductive dimerization of nitro or nitroso compounds.[3][4]

Principle: The reduction of 4-chloronitrobenzene using a mild reducing agent in an alkaline medium can lead to the formation of the azoxy compound. Harsh reducing conditions would likely lead to the corresponding azo compound or aniline.

Experimental Protocol: Reduction of 4-Chloronitrobenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 10 g of 4-chloronitrobenzene in 100 mL of ethanol.

-

Reagent Addition: While stirring vigorously, add a solution of 10 g of sodium hydroxide in 20 mL of water. This creates the necessary alkaline environment.

-

Reduction: Slowly add 15 g of a reducing agent, such as glucose or sodium arsenite, in portions to control the exothermic reaction.

-

Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The color of the solution should change, indicating the progress of the reaction.

-

Isolation: After cooling, pour the reaction mixture into a large volume of ice-cold water. The crude 4,4'-dichloroazoxybenzene will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry. Recrystallize the crude product from an appropriate solvent, such as ethanol or acetic acid, to obtain the purified product.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Toxicological Profile and Mechanism of Action

The toxicological profile of 4,4'-dichloroazoxybenzene is of high concern due to its known genotoxicity and the hazardous nature of its structural relatives.

GHS Hazard Classification

Based on aggregated data from notifications to the ECHA C&L Inventory, 4,4'-dichloroazoxybenzene is classified with the following hazards:[2]

-

Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[2]

-

Skin Irritation, Category 2 (H315): Causes skin irritation.[2]

-

Serious Eye Damage, Category 1 (H318): Causes serious eye damage.[2]

-

Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3 (H335): May cause respiratory irritation.[2]

-

Hazardous to the Aquatic Environment, Long-term Hazard, Category 2 (H411): Toxic to aquatic life with long lasting effects.[2]

Genotoxicity and Mutagenicity

The most significant toxicological finding is the positive result for mutagenicity in multiple strains of Salmonella typhimurium (Ames test).[2] This assay is a standard indicator of a chemical's potential to cause DNA mutations, which is a key initiating event in carcinogenesis. The mutagenicity was observed both with and without metabolic activation (S9 fraction), suggesting that both the parent compound and its metabolites may be genotoxic.

Proposed Mechanism of Genotoxicity: The genotoxicity of aromatic amines and their derivatives often involves metabolic activation to reactive electrophilic species that can form covalent adducts with DNA.

-

Metabolic Activation: The azoxy group can be metabolically reduced or otherwise transformed by cytochrome P450 enzymes in the liver.

-

Formation of Reactive Intermediates: This activation can lead to the formation of highly reactive nitrenium ions.

-

DNA Adduct Formation: The electrophilic nitrenium ion can then attack nucleophilic sites on DNA bases (particularly guanine), forming bulky DNA adducts.

-

Mutation: If not repaired by cellular DNA repair mechanisms, these adducts can lead to mispairing during DNA replication, resulting in permanent mutations.

Sources

- 1. 4,4'-Dichloroazobenzene | C12H8Cl2N2 | CID 15340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Dichloroazoxybenzene | C12H8Cl2N2O | CID 11960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4,4'-Dichloroazoxybenzene from 4-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4,4'-dichloroazoxybenzene from 4-chloroaniline, a transformation of significant interest in various fields, including the development of pharmaceuticals and other specialty chemicals. As a Senior Application Scientist, this document is structured to offer not just a procedural outline, but a deep dive into the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.

Executive Summary

The synthesis of 4,4'-dichloroazoxybenzene from 4-chloroaniline is a classic example of the oxidation of an aromatic amine. This guide details a robust and reproducible method utilizing peracetic acid as the oxidant. The protocol has been selected for its efficiency and the relative ease of purification of the final product. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, discuss purification techniques, and present a comprehensive analysis of the product's characterization. Furthermore, paramount importance is given to the safety protocols required for handling the hazardous materials involved in this synthesis.

Introduction

4,4'-Dichloroazoxybenzene and its derivatives are valuable intermediates in organic synthesis. The azoxy functional group, characterized by the R-N=N⁺(-O⁻)-R' linkage, imparts unique electronic and steric properties to molecules, making them useful precursors in the synthesis of dyes, liquid crystals, and biologically active compounds. The starting material, 4-chloroaniline, is a readily available industrial chemical. The controlled oxidation of 4-chloroaniline to its corresponding azoxybenzene derivative requires a careful selection of the oxidizing agent and reaction conditions to prevent over-oxidation to the nitro compound or the formation of other byproducts.

Reaction Mechanism and Rationale

The oxidation of 4-chloroaniline to 4,4'-dichloroazoxybenzene with a peroxy acid, such as peracetic acid, proceeds through a multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is believed to initiate with the nucleophilic attack of the nitrogen atom of 4-chloroaniline on the electrophilic oxygen of the peroxy acid. This is followed by a series of proton transfers and condensations.

Caption: Proposed reaction mechanism for the formation of 4,4'-dichloroazoxybenzene.

Causality behind Experimental Choices:

-

Choice of Oxidant: Peracetic acid is a potent yet selective oxidizing agent for this transformation. Its use allows for the controlled oxidation of the amine to the azoxy level without significant formation of the corresponding nitro compound.

-

Solvent: A solvent such as dichloromethane or chloroform is typically used to dissolve the starting material and facilitate the reaction.

-

Temperature Control: The reaction is often carried out at or below room temperature to control the exothermic nature of the oxidation and to minimize the formation of byproducts.

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of 4,4'-dichloroazoxybenzene.

Caption: Experimental workflow for the synthesis of 4,4'-dichloroazoxybenzene.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Purity |

| 4-Chloroaniline | 127.57 | 10.0 g | >98% |

| Peracetic Acid (32% in acetic acid) | 76.05 | ~25 mL | Technical |

| Dichloromethane | 84.93 | 100 mL | ACS Grade |

| Sodium Bicarbonate | 84.01 | As needed | Saturated solution |

| Anhydrous Sodium Sulfate | 142.04 | As needed | Granular |

| Ethanol | 46.07 | As needed | 95% |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 4-chloroaniline in 100 mL of dichloromethane.

-

Cooling: Cool the solution in an ice-water bath to 0-5 °C with gentle stirring.

-

Addition of Oxidant: Slowly add approximately 25 mL of a 32% solution of peracetic acid in acetic acid dropwise to the cooled solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, carefully transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic and peracetic acids) and then with water.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization of 4,4'-Dichloroazoxybenzene

The identity and purity of the synthesized 4,4'-dichloroazoxybenzene should be confirmed by various analytical techniques.

| Property | Expected Value |

| Appearance | Pale yellow to orange crystalline solid |

| Melting Point | 156-158 °C |

| TLC (Hexane:Ethyl Acetate 4:1) | Rf ≈ 0.6 |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show two sets of doublets in the aromatic region, corresponding to the protons on the two different phenyl rings of the azoxybenzene core.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the aromatic carbons, with distinct chemical shifts for the carbons bearing the chlorine atoms and those attached to the azoxy group.

-

FTIR (KBr pellet): The infrared spectrum should exhibit characteristic absorption bands for the aromatic C-H stretching, C=C stretching of the benzene rings, and the N=N stretching of the azoxy group. A strong absorption corresponding to the N-O bond is also expected.

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4,4'-dichloroazoxybenzene. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.[1]

Safety and Hazard Management

This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

4-Chloroaniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen.[2] Always wear gloves, a lab coat, and safety glasses when handling.

-

Peracetic Acid: A strong oxidizing agent and corrosive. It can cause severe skin and eye burns. Handle with extreme care, avoiding contact with skin and eyes.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

-

4,4'-Dichloroazoxybenzene: The toxicological properties of the product are not fully established, but it should be handled with care, assuming it to be toxic. The GHS hazard statements for this compound include warnings for being harmful if swallowed, causing skin irritation, causing serious eye damage, and potentially causing respiratory irritation.[2]

Waste Disposal: All organic waste should be collected in a designated chlorinated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

This in-depth technical guide provides a comprehensive framework for the successful synthesis, purification, and characterization of 4,4'-dichloroazoxybenzene from 4-chloroaniline. By understanding the underlying chemical principles and adhering to the detailed experimental and safety protocols, researchers can confidently and safely perform this valuable organic transformation. The information presented herein is intended to empower scientists in their research and development endeavors.

References

-

PubChem. (n.d.). 4,4'-Dichloroazoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: 4-Chloroaniline. Retrieved from [Link]

Sources

Physical and chemical properties of 4,4'-Dichloroazoxybenzene

An In-depth Technical Guide to 4,4'-Dichloroazoxybenzene

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4,4'-Dichloroazoxybenzene (CAS No: 614-26-6). As a key metabolite of certain chlorinated aniline-based herbicides and a compound of interest in synthetic chemistry, a thorough understanding of its characteristics is essential for researchers in environmental science, toxicology, and materials science. This document consolidates critical data, outlines robust analytical and synthetic protocols, and offers field-proven insights into the handling and characterization of this molecule.

Molecular Structure and Identification

4,4'-Dichloroazoxybenzene is a halogenated aromatic compound characterized by two 4-chlorophenyl rings linked by an azoxy functional group (-N=N(O)-). This central bridge imparts specific chemical reactivity and stereochemical properties, including the potential for (E) (trans) and (Z) (cis) isomerism, with the (E)-isomer being the more stable and commonly encountered form.

| Identifier | Value | Source |

| IUPAC Name | (4-chlorophenyl)-(4-chlorophenyl)imino-oxidoazanium | [PubChem][1] |

| CAS Number | 614-26-6 | [Sigma-Aldrich] |

| Molecular Formula | C₁₂H₈Cl₂N₂O | [Sigma-Aldrich] |

| Molecular Weight | 267.11 g/mol | [Sigma-Aldrich] |

| Canonical SMILES | C1=CC(=CC=C1N=[O-])Cl | [PubChem][1] |

| InChI Key | NMAZIJPSESMWSA-UHFFFAOYSA-N | [PubChem][1] |

Physicochemical Properties

The physical properties of 4,4'-Dichloroazoxybenzene are critical for its handling, purification, and analysis. The compound is a stable solid under standard conditions.

| Property | Value | Notes & Comparative Insights | Source |

| Appearance | Solid, likely a crystalline powder. | Similar chlorinated aromatics like 4,4'-dichlorobenzophenone appear as off-white crystalline powders. | [PubChem][1] |

| Melting Point | 156-158 °C | This experimentally determined value is a key indicator of purity. For comparison, the related 4,4'-dichloroazobenzene melts at 187 °C, while 4,4'-dichlorobenzophenone melts at 144-146 °C. | [American Chemical Society][2] |

| Boiling Point | Data not available | The compound is expected to have a high boiling point and may decompose upon heating at atmospheric pressure. The structurally similar 4,4'-dichlorobenzophenone boils at 353 °C, suggesting high thermal stability. | [ChemicalBook][3] |

| Solubility | Insoluble in water; Soluble in organic solvents. | While quantitative data is scarce, azoxybenzenes and related chlorinated aromatics are characteristically hydrophobic. Solubility is expected in solvents like acetone, chloroform, and hot ethanol. | [PubChem][4] |

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for confirming the identity and purity of 4,4'-Dichloroazoxybenzene. A multi-technique approach is recommended.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for identifying this compound.

-

Expected Molecular Ion (M⁺): A characteristic cluster of peaks will be observed due to the presence of two chlorine atoms:

-

m/z 266: [M]⁺ peak (containing ²³⁵Cl isotopes)

-

m/z 268: [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl)

-

m/z 270: [M+4]⁺ peak (containing two ³⁷Cl isotopes) The expected isotopic ratio is approximately 9:6:1, a hallmark signature for dichlorinated compounds.

-

-

Key Fragmentation Pattern: The primary fragmentation involves the cleavage of the azoxy bridge and the chlorophenyl moieties.

-

m/z 111/113: Represents the chlorophenyl cation [C₆H₄Cl]⁺, which is often a major peak in the spectrum.

-

m/z 127: May correspond to the chlorophenyl-N⁺ fragment.

-

m/z 142: Could indicate the formation of the chlorophenyl-N₂⁺ fragment.

-

Infrared (IR) Spectroscopy

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1585 cm⁻¹ & ~1475 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1450 cm⁻¹: N=N stretching of the azoxy group. This can sometimes be weak and overlap with aromatic signals.

-

~1300 cm⁻¹: N-O stretching vibration.

-

~1090 cm⁻¹: C-Cl stretching.

-

~830 cm⁻¹: C-H out-of-plane bending, characteristic of 1,4-(para)-disubstitution on a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the (E)-isomer simplifies its NMR spectra, making it a powerful tool for structural confirmation.

-

¹H-NMR: The para-substituted rings create an AA'BB' spin system. Two distinct signals, both appearing as doublets, are expected in the aromatic region (~7.4-8.3 ppm). The protons ortho to the azoxy group will be deshielded and appear further downfield compared to the protons ortho to the chlorine atoms.

-

¹³C-NMR: Due to symmetry, only four signals are expected for the aromatic carbons:

-

C1 (ipso-carbon attached to N=N): ~145-150 ppm.

-

C2/C6 (ortho to N=N): ~124-128 ppm.

-

C3/C5 (ortho to Cl): ~129-132 ppm.

-

C4 (ipso-carbon attached to Cl): ~135-140 ppm.

-

Chemical Reactivity and Metabolic Fate

-

Chemical Stability: 4,4'-Dichloroazoxybenzene is stable under normal laboratory conditions but is incompatible with strong oxidizing and reducing agents.

-

Reduction: The azoxy group can be readily reduced. Mild reducing agents will typically yield the corresponding azo compound, 4,4'-dichloroazobenzene, while stronger conditions can lead to the hydrazo compound or complete cleavage to 4-chloroaniline.

-

Wallach Rearrangement: Like other aromatic azoxy compounds, it can undergo acid-catalyzed rearrangement to form hydroxy-substituted azoarenes, although this is less common for symmetrically substituted derivatives.

-

Metabolic Formation: This compound is a known metabolite resulting from the microbial oxidation of 4-chloroaniline, a degradation product of several herbicides.[5] This metabolic pathway is a key reason for its environmental and toxicological relevance.

Experimental Protocols

Synthesis via Reduction of 4-Chloronitrobenzene

This protocol describes a reliable method for synthesizing 4,4'-dichloroazoxybenzene from a commercially available precursor. The principle involves the partial reduction and condensation of the nitroaromatic compound in a basic medium.

Materials:

-

4-Chloronitrobenzene

-

Methanol

-

Sodium Hydroxide (NaOH)

-

Glucose

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of 4-chloronitrobenzene in 100 mL of methanol by gentle warming.

-

In a separate beaker, prepare a solution of 10.0 g of NaOH in 20 mL of water.

-

Carefully add the NaOH solution to the methanolic solution of 4-chloronitrobenzene. The solution should turn dark.

-

In the same beaker, dissolve 8.0 g of glucose in 15 mL of water.

-

Add the glucose solution dropwise to the reaction mixture over 15 minutes. An exothermic reaction will occur, and the solution color will change.

-

Heat the mixture to reflux and maintain for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath. A yellow-orange precipitate will form.

-

Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Self-Validation: The synthesized product must be validated. Determine the melting point; a sharp range of 156-158 °C indicates high purity. Confirm the structure using the GC-MS and NMR methods described in Section 3.

Sources

- 1. 4,4'-Dichloroazobenzene | C12H8Cl2N2 | CID 15340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. 4,4'-Dichlorobenzophenone CAS#: 90-98-2 [m.chemicalbook.com]

- 4. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

A Comprehensive Technical Guide to 4,4'-Dichloroazoxybenzene: Synthesis, Analysis, and Biological Significance

Prepared by: A Senior Application Scientist

Introduction

4,4'-Dichloroazoxybenzene is a chlorinated aromatic compound belonging to the azoxybenzene family. Characterized by the presence of two p-chlorophenyl groups linked by an azoxy functional group (-N=N+(O−)-), this molecule holds a unique position at the intersection of synthetic chemistry, environmental science, and toxicology. While not a widely commercialized end-product itself, its significance arises from two primary contexts: its role as a synthetic intermediate in the production of azo dyes and other specialty chemicals, and its formation as a metabolic byproduct of the environmental contaminant 4-chloroaniline.[1][2]

This guide provides an in-depth technical overview of 4,4'-Dichloroazoxybenzene for researchers, scientists, and professionals in drug development and environmental analysis. We will delve into its fundamental chemical and physical properties, provide field-proven methodologies for its synthesis and analytical determination, and explore its biological relevance, particularly its metabolic origins and toxicological profile.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and application. The key identifiers and computed physicochemical properties for 4,4'-Dichloroazoxybenzene are summarized below.

| Property | Value | Reference |

| CAS Number | 614-26-6 | [2] |

| Molecular Formula | C₁₂H₈Cl₂N₂O | [2] |

| IUPAC Name | (4-chlorophenyl)-(4-chlorophenyl)imino-oxidoazanium | [2] |

| Synonyms | p,p'-Dichloroazoxybenzene, Dcaob, Azoxybenzene, 4,4'-dichloro- | [2] |

| Molecular Weight | 267.11 g/mol | [2] |

| Physical Description | Solid | [2] |

| XLogP3 (Computed) | 4.4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis and Manufacturing

The synthesis of azoxybenzenes can be approached through several routes, most commonly via the oxidation of anilines or the reductive dimerization of nitrosobenzenes.[1][3] For 4,4'-dichloroazoxybenzene, a modern and environmentally conscious approach involves the one-pot oxidation of the readily available precursor, 4-chloroaniline. This method avoids harsh heavy-metal catalysts and utilizes water as a green solvent, aligning with sustainable chemistry principles.[1]

Rationale for the Synthetic Approach

The selected method leverages the in-situ formation of the corresponding nitrosobenzene from 4-chloroaniline using Oxone (potassium peroxymonosulfate) as a powerful yet clean oxidant. The intermediate nitroso compound then undergoes a base-catalyzed reductive dimerization to form the azoxy linkage. N,N-Diisopropylethylamine (DIPEA) is employed as an organic base catalyst that facilitates the key coupling step with high selectivity, minimizing the over-reduction to the corresponding azo compound.[1][4] This one-pot procedure is efficient and offers high yields for a variety of substituted anilines.[4]

Experimental Protocol: One-Pot Synthesis from 4-Chloroaniline

Materials:

-

4-chloroaniline

-

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

-

N,N-Diisopropylethylamine (DIPEA)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.0 eq).

-

Oxidation to Nitroso Intermediate: Add deionized water to the flask to form a slurry. Cool the mixture in an ice bath. Slowly add Oxone (2.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The causality for this controlled addition is to manage the exothermic reaction and prevent degradation of the desired nitroso intermediate.

-

In-Situ Dimerization: After the Oxone addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Catalytic Coupling: Add DIPEA (2.0 eq) to the reaction mixture. The role of DIPEA is to catalyze the reductive dimerization of the in-situ generated 4-chloronitrosobenzene to the final azoxy product.[1]

-

Reaction Completion: Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. The combined organic layers contain the desired product.

-

Purification: Wash the combined organic extracts sequentially with deionized water and then with brine. This step removes residual water-soluble impurities and salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 4,4'-dichloroazoxybenzene.

Synthesis Workflow Diagram

Caption: One-pot synthesis of 4,4'-dichloroazoxybenzene from 4-chloroaniline.

Analytical Methodologies

The accurate quantification and identification of 4,4'-dichloroazoxybenzene, whether as a synthesized product, an impurity, or an environmental metabolite, is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this purpose due to the compound's volatility and thermal stability, offering excellent sensitivity and selectivity.[2][5]

Rationale for the Analytical Approach

GC-MS provides a robust platform for analyzing semi-volatile organic compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the analytical column. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent), is ideal as it separates compounds primarily by their boiling points, which is effective for aromatic compounds. The mass spectrometer serves as a highly specific detector, ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for unambiguous identification and quantification.

Experimental Protocol: GC-MS Analysis

Sample Preparation (e.g., from an environmental water sample):

-

Liquid-Liquid Extraction (LLE): To a 500 mL water sample, add a suitable internal standard (e.g., anthracene-d10). Adjust the pH if necessary.

-

Extract the sample three times with 50 mL portions of a water-immiscible organic solvent like dichloromethane or methyl tert-butyl ether (MTBE) in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentration: Carefully concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator. The choice of a gentle concentration method is crucial to prevent the loss of the semi-volatile analyte.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Instrumental Conditions:

-

Gas Chromatograph: Agilent GC system (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Injector: Split/Splitless inlet at 250 °C. Injection volume: 1 µL (splitless mode is preferred for trace analysis to maximize sensitivity).

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp 1: 20 °C/min to 200 °C.

-

Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.

-

Rationale: This program provides good separation of semi-volatile compounds, with a slower ramp in the higher temperature range to resolve closely eluting isomers or contaminants.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

-

SIM Ions for Quantification: m/z 266 (Molecular Ion), 111, 139 (Characteristic Fragments).

-

Analytical Workflow Diagram

Caption: General workflow for the GC-MS analysis of 4,4'-dichloroazoxybenzene.

Industrial and Research Applications

While the direct commercial application of 4,4'-dichloroazoxybenzene is limited, its primary industrial relevance lies in its role as a precursor and intermediate. Azoxy compounds are valuable synthons in organic chemistry.[1]

-

Dye Synthesis: Azoxybenzenes can be readily reduced to the corresponding azo compounds, which form the backbone of a vast array of azo dyes and pigments. Therefore, 4,4'-dichloroazoxybenzene is a potential intermediate in the manufacturing of specific chlorinated azo dyes used in the textile and printing industries.[6]

-

Specialty Chemicals: The azoxy functional group can be used to direct further chemical modifications on the aromatic rings, making it a useful building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[3][6]

-

Research Standard: In environmental and toxicological research, pure 4,4'-dichloroazoxybenzene serves as an essential analytical standard for identifying and quantifying this compound as a metabolite of 4-chloroaniline in various matrices.

Metabolic Formation and Biological Activity

The presence of 4,4'-dichloroazoxybenzene in the environment is directly linked to the microbial degradation of 4-chloroaniline, a compound used in the synthesis of pesticides, dyes, and pharmaceuticals. Certain soil fungi, such as Fusarium oxysporum, and green algae are capable of oxidizing 4-chloroaniline to form both 4,4'-dichloroazobenzene and 4,4'-dichloroazoxybenzene.[2][7]

Metabolic Pathway from 4-Chloroaniline

Caption: Microbial metabolic pathway from 4-chloroaniline to 4,4'-dichloroazoxybenzene.

Genotoxicity and Mechanism of Action

A significant concern regarding 4,4'-dichloroazoxybenzene is its genotoxic potential. It has been shown to be mutagenic in the Salmonella typhimurium (Ames) test.[2] The mechanism of mutagenicity for many azobenzene and azoxybenzene compounds is believed to involve metabolic activation. This process typically involves enzymatic reduction of the azo or azoxy group, followed by N-hydroxylation and subsequent esterification to form reactive electrophilic species. These reactive metabolites can then form covalent adducts with DNA bases, leading to mutations during DNA replication if not repaired. This covalent binding to DNA is a key initiating event in chemical carcinogenesis.

Safety and Handling

4,4'-Dichloroazoxybenzene is a hazardous chemical and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects).[2]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If the potential for airborne dust exists, use a certified particulate respirator.

-

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. (n.d.). 4,4'-Dichloroazobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Çınar, M., Gürbüz, S., Özçelik, F., & Görgülü, A. O. (2023). Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines. ACS Omega. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Dichloroazoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone.

-

American Chemical Society. (2023). Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines. ACS Omega. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Dichloroazobenzene - Metabolism/Metabolites. National Center for Biotechnology Information. Retrieved from [Link]

-

Plant Archives. (2020). Synthesis of some new azo dyes derived from 4, 4' -(2, 2, 2- trichloroethane -1, 1-diyl) -bis (chlorobenzene) and their biological activity. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information outlining the synthesis of azobenzene crosslinkers. Retrieved from [Link]

-

Organic Chemistry Portal. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Chlorophenyl azide. Retrieved from [Link]

-

Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]

-

ResearchGate. (2022). Chemistry and Biology of Natural Azoxy Compounds. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of Azoxybenzene. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Dichlorobenzenes. Retrieved from [Link]

-

MDPI. (2023). Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. Retrieved from [Link]

Sources

- 1. Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,4'-Dichloroazoxybenzene | C12H8Cl2N2O | CID 11960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. 4,4'-Dichloroazobenzene | C12H8Cl2N2 | CID 15340 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4'-Dichloroazoxybenzene: From Discovery to Modern Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 4,4'-Dichloroazoxybenzene, grounded in its historical context.

Abstract

4,4'-Dichloroazoxybenzene is a chlorinated aromatic compound belonging to the azoxybenzene family. This technical guide provides a comprehensive overview of its discovery, historical and modern synthesis methodologies, detailed physicochemical properties, and analytical characterization. It further explores its relevance and applications, particularly in the context of metabolic studies and as a potential building block in organic synthesis. The document consolidates field-proven insights with rigorous scientific data to serve as an essential resource for professionals in chemical research and development.

Introduction: The Azoxybenzene Framework

Aryl diazenes, particularly azobenzenes and their N-oxide counterparts, azoxybenzenes (AOBs), represent a versatile class of compounds with significant historical and practical relevance.[1] While azobenzenes have been extensively studied for applications ranging from dyes to molecular machines and energy storage, azoxybenzenes remain a less explored, though equally fascinating, class of molecules.[1][2] Their unique electronic and structural properties, stemming from the central azoxy (-N=N(O)-) functional group, make them valuable intermediates and target molecules in various chemical disciplines.

4,4'-Dichloroazoxybenzene, with chlorine atoms at the para positions of both phenyl rings, is a key representative of this class. Its synthesis and properties are influenced by the electron-withdrawing nature of the chlorine substituents, which modulates the reactivity and electronic characteristics of the azoxy core. This guide will trace the scientific journey of this specific compound, from its early preparations to its current standing in the chemical landscape.

Discovery and Historical Synthesis

The synthesis of azoxyarenes, including chlorinated derivatives, is historically linked to the reduction of nitroaromatic compounds. Early methods often involved the partial reduction of nitroarenes using various reagents in alcoholic media with hydroxides, a venerable and direct approach to symmetrical azoxy compounds.[3]

One of the foundational methods for preparing azoxy compounds involves the reduction of a nitroaromatic precursor. For 4,4'-dichloroazoxybenzene, the logical starting material is 4-chloronitrobenzene. The general principle involves a bimolecular reductive coupling. The process is believed to proceed through the formation of a nitroso intermediate (4-chloronitrosobenzene) and a hydroxylamine intermediate (N-(4-chlorophenyl)hydroxylamine), which then condense to form the azoxy linkage.

The choice of reducing agent is critical to stop the reaction at the azoxy stage and prevent further reduction to the azo (-N=N-) or hydrazo (-NH-NH-) compounds. Historically, reagents like glucose in an alkaline solution, sodium stannite, or sodium arsenite were employed for this transformation.

Modern Synthesis and Methodologies

Contemporary synthetic chemistry offers more controlled, efficient, and environmentally benign routes to azoxybenzenes.[4] These methods provide higher yields and selectivity, avoiding the harsh conditions and toxic reagents of older procedures.

Oxidation of Anilines

A prevalent modern strategy is the controlled oxidation of anilines.[5] This approach offers a direct route from readily available starting materials. For 4,4'-dichloroazoxybenzene, the synthesis would commence with 4-chloroaniline.

Causality Behind Experimental Choices:

-

Oxidant: Peroxides, such as hydrogen peroxide (H₂O₂), are often used in conjunction with a catalyst. The oxidant is responsible for converting the amine to intermediate species like hydroxylamines and nitroso compounds.

-

Catalyst: While various metal-based catalysts can be used, recent efforts focus on metal-free approaches to improve the environmental profile of the synthesis.[5]

-

Base: The reaction's selectivity can be controlled by regulating the basicity of the medium. A mild base tends to favor the formation of azoxybenzene, while a stronger base may lead to over-oxidation to the nitro compound.[5]

Protocol 1: Synthesis via Oxidation of 4-Chloroaniline

This protocol is a representative method based on modern synthetic principles for the selective oxidation of anilines.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of 4-chloroaniline in a suitable solvent like methanol or acetonitrile.

-

Add a mild base, such as sodium fluoride (NaF) (1.5 equivalents).

Step 2: Reagent Addition

-

Slowly add an excess of 30% hydrogen peroxide (e.g., 3-4 equivalents) to the stirring solution at room temperature. The addition should be dropwise to control the reaction temperature, as the oxidation is exothermic.

Step 3: Reaction Monitoring & Workup

-

Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

Step 4: Purification and Validation

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4,4'-dichloroazoxybenzene.

-

Confirm the identity and purity of the product using analytical techniques such as melting point determination, NMR spectroscopy, and Mass Spectrometry.

Reductive Dimerization of Nitrosobenzenes

Another efficient route is the reductive dimerization of nitroso compounds.[3][4] This method can be performed under mild conditions, often at room temperature and in environmentally friendly solvents like water.[4]

Workflow: Synthesis via Reductive Dimerization

Caption: Workflow for the synthesis of 4,4'-dichloroazoxybenzene.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of a synthesized compound. 4,4'-Dichloroazoxybenzene can be thoroughly identified using a combination of physical and spectroscopic methods.[6]

Table 1: Physicochemical Properties of 4,4'-Dichloroazoxybenzene

| Property | Value | Source |

| Molecular Formula | C₁₂H₈Cl₂N₂O | [7] |

| Molecular Weight | 267.11 g/mol | [8] |

| Appearance | Powder / Crystalline Solid | [8] |

| IUPAC Name | 1,2-bis(4-chlorophenyl)diazene 1-oxide | [9] |

| CAS Number | 614-26-6 | [7] |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will show characteristic signals for the aromatic protons. Due to the symmetry of the molecule, two sets of doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons ortho and meta to the azoxy group. ¹³C NMR will similarly show distinct signals for the different carbon environments in the phenyl rings.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key peaks include C-Cl stretching, aromatic C=C stretching, and the N=N stretching and N-O stretching frequencies of the azoxy group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (267.11 g/mol ) and a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

UV-Vis Spectroscopy: Like other azoxybenzenes, 4,4'-dichloroazoxybenzene will exhibit characteristic electronic transitions in the ultraviolet-visible range, which can be useful for quantitative analysis.

Applications and Relevance

While direct, large-scale industrial applications for 4,4'-dichloroazoxybenzene are not widespread, its significance lies in several key areas of research.

Metabolite and Degradation Product

4,4'-Dichloroazoxybenzene has been identified as a metabolite or degradation product in biological and environmental systems. For instance, it is formed during the microbial oxidation of 4-chloroaniline by soil fungi like Fusarium oxysporum and in green algae.[7] This makes it a compound of interest in environmental science and toxicology, particularly in studying the fate of chlorinated aniline-based herbicides and pesticides.[10][11]

Intermediate in Organic Synthesis

The azoxy functional group can serve as a precursor for other nitrogen-containing functionalities. Furthermore, azoxybenzenes are valuable in materials science and have been explored for applications such as:

-

Liquid Crystals: Certain azoxybenzene derivatives are known to exhibit liquid crystalline properties.[5]

-

Polymerization Inhibitors and Drug Intermediates: The broader class of azoxybenzenes finds use as polymerization inhibitors and as intermediates in the synthesis of pharmaceuticals.[5]

-

Redox-Active Materials: Azoxybenzenes possess unique redox behaviors, making them potential candidates for materials in energy storage systems, although challenges with stability remain.[1][2]

Safety and Toxicology

As a chlorinated aromatic compound, 4,4'-dichloroazoxybenzene requires careful handling in a laboratory setting.

GHS Hazard Information[7]

-

Acute Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Damage: Causes serious eye damage.

-

Respiratory Irritation: May cause respiratory irritation.

-

Aquatic Hazard: Toxic to aquatic life with long-lasting effects.

Handling Recommendations:

-

Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

4,4'-Dichloroazoxybenzene, while not a household name, represents a scientifically significant molecule at the intersection of synthetic chemistry, environmental science, and materials research. Its history is rooted in the classic transformations of aromatic chemistry, while its modern synthesis reflects the drive towards more efficient and sustainable methods. For researchers, understanding its properties, synthesis, and potential applications provides valuable insights into the broader class of azoxy compounds—a family of molecules with continuing promise for the development of novel materials and chemical entities.

References

-

PubChem. (n.d.). 4,4'-Dichloroazobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis and characterisation of some 4-[(chlorobenzyl)oxy]azobenzenes. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Dichloroazoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PMC. (n.d.). Amino-Substituted Azoxybenzenes as Potential Redox-Active Catholyte Materials. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information outlining the synthesis of azobenzene crosslinkers. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Amino-Substituted Azoxybenzenes as Potential Redox-Active Catholyte Materials. Retrieved from [Link]

-

NCBI. (n.d.). Chlorobenzene: Acute Exposure Guideline Levels. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101798269A - Preparation method for synthesizing 2,4-dichloroaniline from 2,4-dichloronitrobenzene.

-

ResearchGate. (n.d.). and 4,4′-bis(chloroamino)-3,3′-azofurazans, the first representatives of dichloroamino- and chloroaminofurazans. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

-

CrystEngComm (RSC Publishing). (n.d.). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. Retrieved from [Link]

-

Webflow. (n.d.). Chlorobenzenes Chemical Guidance Sheet. Retrieved from [Link]

-

ACS Publications. (n.d.). Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 4. CHEMICAL AND PHYSICAL INFORMATION. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. Retrieved from [Link]

-

Sciencemadness.org. (2016, June 3). 4-Nitrochlorobenzene synhtesis. Retrieved from [Link]

- Google Patents. (n.d.). EP0313990A2 - Synthesis of 1,4-dichlorobenzene.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorobenzene. Retrieved from [Link]

-

PMC - NIH. (n.d.). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Azoxybenzene (CAS 495-48-7). Retrieved from [Link]

-

PubMed. (n.d.). A modern approach to the synthesis of 2-(4-chlorophenyl)[2-(14)C]thiazol-4-ylacetic acid ([(14)C] fenclozic acid) and its acyl glucuronide metabolite. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis, Characterization and Crystal Structure of 4-Dichloroacetyl-2,5-dimethyl-8-oxo-1,4-diazabicyclo[3.3.0]octane. Retrieved from [Link]

-

Environmental Health and Safety - University of Arkansas. (n.d.). Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. Retrieved from [Link]

-

gsrs. (n.d.). 4,4'-DICHLOROAZOXYBENZENE. Retrieved from [Link]

-

gsrs. (n.d.). 4,4'-DICHLOROAZOXYBENZENE, (E)-. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amino‐Substituted Azoxybenzenes as Potential Redox‐Active Catholyte Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Synthesis, Characterization and Crystal Structure of 4-Dichloroacetyl-2,5-dimethyl-8-oxo-1,4-diazabicyclo[3.3.0]octane / Asian Journal of Chemistry, 2014 [sci-hub.jp]

- 7. 4,4'-Dichloroazoxybenzene | C12H8Cl2N2O | CID 11960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,4'-Dichloroazoxybenzene | CymitQuimica [cymitquimica.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. 4,4'-Dichloroazobenzene | C12H8Cl2N2 | CID 15340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. enhs.uark.edu [enhs.uark.edu]

A Comprehensive Technical Guide to 4,4'-Dichloroazoxybenzene: Synthesis, Toxicology, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Foreword

4,4'-Dichloroazoxybenzene is a chlorinated aromatic compound that has garnered scientific interest due to its presence as a metabolite of certain herbicides and its potential toxicological implications. This technical guide provides a comprehensive review of the current research on 4,4'-dichloroazoxybenzene, covering its synthesis, metabolic pathways, toxicological profile, and analytical methods for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science, offering insights into the experimental considerations and current knowledge surrounding this compound.

Chemical Identity and Physicochemical Properties

4,4'-Dichloroazoxybenzene is a crystalline solid with the molecular formula C₁₂H₈Cl₂N₂O.

| Property | Value | Source |

| Molecular Weight | 267.11 g/mol | |

| Appearance | Pale yellow solid | |

| Melting Point | 72.5 °C | |

| Boiling Point | 232 °C | |

| Water Solubility | 2.6 g/L at 20 °C |

Synthesis of 4,4'-Dichloroazoxybenzene

The synthesis of 4,4'-dichloroazoxybenzene can be approached through several routes, primarily involving the oxidation of 4-chloroaniline or the reduction of 4-chloronitrobenzene.

Oxidation of 4-Chloroaniline

The microbial oxidation of 4-chloroaniline has been shown to produce 4,4'-dichloroazoxybenzene. For instance, the soil fungus Fusarium oxysporum can metabolize 4-chloroaniline to 4,4'-dichloroazoxybenzene and 4,4'-dichloroazobenzene[1]. Enzymatic oxidation using peroxidases, such as those from soybean cell walls or chloroperoxidase, in the presence of hydrogen peroxide, can also yield 4,4'-dichloroazoxybenzene from 4-chloroaniline[1][2].

A proposed reaction scheme for the enzymatic oxidation is as follows:

Caption: Enzymatic oxidation of 4-chloroaniline.

Reductive Dimerization of 4-Chloronitrosobenzene

A general and efficient method for synthesizing azoxybenzenes is through the reductive dimerization of nitrosobenzenes[3]. This approach can be applied to the synthesis of 4,4'-dichloroazoxybenzene from 4-chloronitrosobenzene. The reaction can proceed without the need for additional catalysts or reagents, often in a suitable solvent like isopropanol[3].

Caption: Synthesis via reductive dimerization.

Toxicological Profile

The toxicological effects of 4,4'-dichloroazoxybenzene are of significant concern. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[4]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long-lasting effects.

Acute Toxicity

Genotoxicity

4,4'-Dichloroazoxybenzene has been shown to be mutagenic. Positive results were obtained in the Ames test using several strains of Salmonella typhimurium[4]. This indicates that the compound can induce gene mutations, a hallmark of genotoxicity.

Further genotoxicity testing, such as the in vitro mammalian chromosomal aberration test, is crucial to fully characterize the genotoxic potential of a compound[6]. This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities, such as breaks and exchanges, in cultured mammalian cells[6]. Although specific data for 4,4'-dichloroazoxybenzene in this assay were not found, the positive Ames test result suggests that further investigation into its clastogenic potential is warranted.

Carcinogenicity

There is a lack of direct studies on the carcinogenicity of 4,4'-dichloroazoxybenzene. However, information on related compounds provides some cause for concern. For instance, 4-chloroaniline, a precursor and potential metabolite, is listed as a chemical known to the state of California to cause cancer[7]. Long-term gavage studies of 1,4-dichlorobenzene, another related compound, have shown evidence of carcinogenicity in animal models, causing kidney tumors in male rats and liver tumors in mice of both sexes[4][8][9]. The National Toxicology Program (NTP) concluded that there was "clear evidence of carcinogenicity" for 1,4-dichlorobenzene in male rats and both male and female mice following gavage exposure[10].

Given the structural similarities and the known carcinogenicity of its precursor, a thorough carcinogenicity bioassay of 4,4'-dichloroazoxybenzene is needed to definitively assess its cancer-causing potential.

Metabolic Pathways

4,4'-Dichloroazoxybenzene is known to be formed as a metabolite from the microbial degradation of certain herbicides containing 4-chloroaniline[1]. The soil fungus Fusarium oxysporum and the green alga Chlorella fusca rubra have both been shown to metabolize 4-chloroaniline to 4,4'-dichloroazoxybenzene[4].

The metabolic fate of 4,4'-dichloroazoxybenzene in mammals has not been extensively studied. However, based on the metabolism of related aromatic compounds, it is likely to undergo further biotransformation in the liver.

Analytical Methodologies

The accurate detection and quantification of 4,4'-dichloroazoxybenzene in various matrices are essential for toxicological and environmental monitoring studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques for such compounds.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte. For biological samples such as blood or tissue, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would typically be employed. For environmental samples like soil or water, methods such as Soxhlet extraction, microwave-assisted extraction (MAE), or purge and trap may be utilized depending on the matrix and the volatility of the compound[5][11].

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of 4,4'-dichloroazoxybenzene.

A general, unvalidated starting protocol could be as follows:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of 4,4'-dichloroazoxybenzene.

-

Quantification: Use of an internal standard and a calibration curve prepared with certified reference material.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of 4,4'-dichloroazoxybenzene.

A general, unvalidated starting protocol could be as follows:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient to ensure good separation from other components.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Caption: General analytical workflow.

Potential Mechanisms of Action and Research Directions

The specific molecular mechanisms underlying the toxicity of 4,4'-dichloroazoxybenzene are not well understood. However, its mutagenicity suggests that it or its metabolites may interact with DNA, potentially forming DNA adducts[12]. The formation of such adducts can lead to mutations if not properly repaired by the cell's DNA repair machinery[12].

Given that many toxic compounds exert their effects through the dysregulation of cellular signaling pathways, future research should investigate the impact of 4,4'-dichloroazoxybenzene on key pathways involved in cell survival, proliferation, and inflammation, such as:

-

Mitogen-Activated Protein Kinase (MAPK) pathway: Involved in cellular responses to a wide range of stimuli.

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: A critical pathway in regulating cell survival and proliferation.

-

Nuclear Factor-kappa B (NF-κB) pathway: A key regulator of the inflammatory response.

Investigating these pathways could provide crucial insights into the mechanisms of 4,4'-dichloroazoxybenzene-induced toxicity and help in the development of potential therapeutic or preventative strategies.

Conclusion

4,4'-Dichloroazoxybenzene is a compound with demonstrated mutagenic properties and is classified as acutely toxic. While there is a lack of comprehensive data on its carcinogenicity and specific mechanisms of action, the information available on related compounds suggests that it should be handled with caution. This guide has summarized the current state of knowledge regarding its synthesis, toxicology, and analytical detection. Further research is clearly needed to fully elucidate its toxicological profile and to develop and validate robust analytical methods for its monitoring in various environments.

References

-

PubChem. (n.d.). 4,4'-Dichloroazoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Dichloroazobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- National Toxicology Program. (1987). Toxicology and Carcinogenesis Studies of 1,4-Dichlorobenzene (CAS No. 106-46-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies) (NTP TR 319). U.S. Department of Health and Human Services.

-

ResearchGate. (n.d.). Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline... Retrieved from [Link]

-

ResearchGate. (2007). The genetic toxicity of 3,3',4,4'-tetrachloroazobenzene and 3,3',4,4'-tetrachloroazoxybenzene: Discordance between acute mouse bone marrow and subchronic mouse peripheral blood micronucleus test results. Retrieved from [Link]

-

Frontiers. (n.d.). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 2-3, Genotoxicity of Chlorobenzene In Vivo. Retrieved from [Link]

-

National Pesticide Information Center. (n.d.). PARADICHLOROBENZENE. Retrieved from [Link]

-

PubMed. (n.d.). DNA adduct formation by 12 chemicals with populations potentially suitable for molecular epidemiological studies. Retrieved from [Link]

-

RSC Publishing. (n.d.). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. Retrieved from [Link]

-

IARC Publications. (n.d.). and 4-chloronitrobenzene. Retrieved from [Link]

-